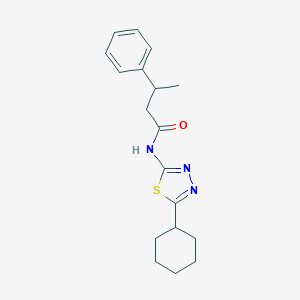
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide, also known as CTB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CTB belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
The exact mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In neuroscience, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of neuronal action potentials. In oncology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, such as AKT and ERK. In immunology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to modulate the activity of various immune cells, such as T cells and macrophages.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to possess various biochemical and physiological effects in animal models and in vitro studies. In neuroscience, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, as well as to protect neurons from ischemic damage in animal models of stroke. In oncology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in cancer cells. In immunology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as to increase the production of anti-inflammatory cytokines, such as IL-10.
実験室実験の利点と制限
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide also has some limitations, such as its relatively low water solubility and potential toxicity at high concentrations. Therefore, it is important to use appropriate dosages and experimental conditions when working with N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide.
将来の方向性
There are several future directions for the study of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide, including its potential therapeutic applications in various diseases, its mechanism of action, and its pharmacokinetics and pharmacodynamics. In neuroscience, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide may have potential applications in the treatment of epilepsy, stroke, and other neurological disorders. In oncology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide may have potential applications in the treatment of various types of cancer, either alone or in combination with other drugs. In immunology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide may have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to fully understand the potential of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide as a therapeutic agent.
合成法
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 3-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide as a white crystalline solid with a melting point of 154-156°C. The purity of the compound can be confirmed by various analytical techniques, such as NMR spectroscopy and HPLC.
科学的研究の応用
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to possess anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. In oncology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In immunology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to possess anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.
特性
製品名 |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide |
|---|---|
分子式 |
C18H23N3OS |
分子量 |
329.5 g/mol |
IUPAC名 |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide |
InChI |
InChI=1S/C18H23N3OS/c1-13(14-8-4-2-5-9-14)12-16(22)19-18-21-20-17(23-18)15-10-6-3-7-11-15/h2,4-5,8-9,13,15H,3,6-7,10-12H2,1H3,(H,19,21,22) |
InChIキー |
SVPXMZMYETUJKI-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NC1=NN=C(S1)C2CCCCC2)C3=CC=CC=C3 |
正規SMILES |
CC(CC(=O)NC1=NN=C(S1)C2CCCCC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-iodo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216203.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216208.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B216212.png)
![3,4-diethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216213.png)


![2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216216.png)
![2,6-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216217.png)
![3,4,5-Trimethoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B216220.png)
![3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216222.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B216223.png)